Methyl 2-acetyl-5-hexenoate
Description
Methyl 2-acetyl-5-hexenoate is an organic compound characterized by a methyl ester group, an acetyl substituent at the second carbon, and a double bond at the fifth position of the hexenoate chain. The acetyl group introduces a ketone functionality, enhancing reactivity compared to simpler esters, while the conjugated double bond may influence its physical properties and chemical behavior .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-acetylhex-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-4-5-6-8(7(2)10)9(11)12-3/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
STZAVEPNYCBKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-5-hexenoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-5-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-5-hexenoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-5-hexenoic acid.
Reduction: Formation of 2-acetyl-5-hexenol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetyl-5-hexenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-hexenoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved in its metabolism and action are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Methyl 2-acetyl-5-hexenoate with key structural analogs:
Key Observations:
- Molecular Complexity: this compound’s acetyl group increases molecular weight and polarity compared to Ethyl 5-hexenoate and Methyl 5-methylhex-2-enoate. This may enhance solubility in polar solvents like ethanol or acetone .
- Functional Groups: The acetyl group enables nucleophilic reactions (e.g., condensation) and keto-enol tautomerism, unlike Methyl 5-methylhex-2-enoate, which lacks such reactivity .
Q & A
Q. Q1: What are the recommended spectroscopic techniques for structural characterization of methyl 2-acetyl-5-hexenoate, and how should data be interpreted?
Answer: Structural elucidation requires a combination of NMR (¹H and ¹³C) , FTIR , and mass spectrometry . For NMR, focus on:
- ¹H NMR : Peaks for the ester methyl group (~3.6–3.8 ppm), acetyl proton (~2.3 ppm), and alkene protons (5.0–5.8 ppm with coupling constants indicating cis/trans configuration).
- ¹³C NMR : Carbonyl carbons (ester: ~170 ppm; acetyl: ~200 ppm) and alkene carbons (~120–140 ppm).
- FTIR : Confirm ester C=O (~1740 cm⁻¹) and α,β-unsaturated ketone absorption (~1680 cm⁻¹). Cross-validate with computational methods (e.g., DFT for vibrational frequencies) to resolve ambiguities .
Q. Q2: How should researchers design a synthetic pathway for this compound, considering competing side reactions?
Answer: A plausible route involves Claisen-Schmidt condensation between methyl acetoacetate and an α,β-unsaturated aldehyde, followed by selective hydrogenation. Key considerations:
- Catalyst selection : Use palladium on carbon for alkene reduction to avoid over-reduction of the acetyl group.
- Temperature control : Maintain <50°C during condensation to prevent retro-aldol reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to separate stereoisomers. Document yield discrepancies caused by steric hindrance or solvent polarity .
Advanced Research Questions
Q. Q3: How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?
Answer: Conflicting reactivity profiles (e.g., unexpected regioselectivity in Diels-Alder reactions) can be addressed via:
- DFT calculations : Compare activation energies of competing pathways (e.g., endo vs. exo transition states).
- Molecular dynamics simulations : Model solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing zwitterionic intermediates).
- Statistical validation : Apply ANOVA to experimental vs. computational datasets to identify systematic errors (e.g., solvent purity or catalyst deactivation) .
Q. Q4: What strategies are effective for optimizing enantioselective synthesis of this compound derivatives?
Answer: Enantioselectivity requires chiral catalysts (e.g., BINOL-derived phosphoric acids ) and precise reaction conditions:
- Screening chiral auxiliaries : Test Jacobsen’s salen complexes or proline-based organocatalysts.
- Kinetic resolution : Monitor ee (%) via chiral HPLC at multiple timepoints to identify optimal reaction termination.
- In situ spectroscopy : Use ReactIR to track intermediate formation and adjust catalyst loading dynamically .
Q. Q5: How should researchers address discrepancies in toxicity data for this compound during in vitro assays?
Answer: Contradictory cytotoxicity results (e.g., IC₅₀ variability across cell lines) necessitate:
- Standardized protocols : Adopt OECD guidelines for cell viability assays (e.g., MTT vs. resazurin).
- Metabolomic profiling : Use LC-MS to identify metabolite interference (e.g., esterase-mediated hydrolysis).
- Dose-response modeling : Fit data to Hill equations and compare EC₅₀ values across replicates. Report confidence intervals to highlight biological vs. technical variability .
Methodological Guidance
Q. Q6: What statistical approaches are recommended for analyzing kinetic data in this compound reactions?
Answer:
- Non-linear regression : Fit time-course data to rate laws (e.g., pseudo-first-order for catalytic systems).
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in rate constants.
- Multivariate analysis : Apply PCA to decouple temperature and solvent effects on rate profiles. Tools like Python’s SciPy or R’s nls2 are ideal for reproducibility .
Q. Q7: How can meta-analysis improve the interpretation of conflicting literature on this compound’s spectroscopic properties?
Answer:
- Systematic literature search : Use PRISMA guidelines to screen databases (e.g., SciFinder, PubMed) with keywords: “this compound AND (NMR OR FTIR)”.
- Data harmonization : Normalize chemical shift values to TMS (δ = 0 ppm) and correct for solvent effects.
- Forest plots : Visualize heterogeneity in reported coupling constants or absorption bands. Use Cochran’s Q-test to assess study bias .05 文献检索Literature search for meta-analysis02:58

Safety and Compliance
Q. Q8: What PPE and engineering controls are critical when handling this compound in solvent-free reactions?
Answer:
- Respiratory protection : NIOSH-approved N95 respirators if ventilation is inadequate (OSHA PEL <50 ppm).
- Glove selection : Use nitrile gloves (tested per EN 374) for compatibility with esters and ketones.
- Fume hood calibration : Verify face velocity (>0.5 m/s) and conduct annual ASHRAE 110 testing. Document spill protocols per EPA RCRA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

